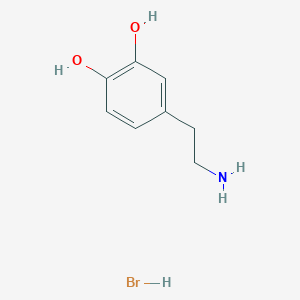
Dopamine hydrobromide
Vue d'ensemble
Description
Dopamine hydrobromide is a derivative of dopamine, which is a neurotransmitter known for its role in the dopaminergic system, affecting neuromodulation, motor control, motivation, reward, cognitive function, and several other behaviors . This compound specifically has been synthesized and evaluated for its central dopaminergic agonist activity, showing potential in reversing the reserpine syndrome, stereotypic behavior, and other effects characteristic of dopaminergic stimulation .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction sequence. One such compound, 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide, was synthesized and compared with apomorphine for dopaminergic activity . The synthesis process is complex and requires careful control of reaction conditions to ensure the production of the desired compound with the correct structural attributes.
Molecular Structure Analysis
The molecular structure of this compound is closely related to that of dopamine itself, with the presence of hydrobromide indicating a bromine atom associated with the compound. The structure of dopamine-related compounds, such as poly(dopamine), has been analyzed using solid-state spectroscopic and crystallographic techniques, revealing that poly(dopamine) is a supramolecular aggregate rather than a covalent polymer .
Chemical Reactions Analysis
Dopamine and its derivatives participate in various chemical reactions. For instance, dopamine beta-hydroxylase (DBH) catalyzes the conversion of dopamine to norepinephrine . This enzyme is present in both soluble and membrane-bound forms and has a complex structure that is crucial for its function. Dopamine is also used as a coating agent and carbon precursor for the fabrication of N-doped carbon-coated composites, demonstrating its versatility in chemical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the hydrobromide group. Dopamine itself is known to form strong hydrogels when copolymerized with other monomers, which can be modulated by solvent exchange to exhibit shape memory and bioinspired actuating behaviors . As a prolactin inhibitor, dopamine's interaction with receptors and its effect on physiological processes highlight its importance in both the central and peripheral nervous systems . The photometric assay of dopamine-β-hydroxylase activity in human blood is an example of a method that relies on the chemical properties of dopamine for clinical applications .
Applications De Recherche Scientifique
Recherche sur la maladie de Parkinson
Le bromhydrate de dopamine joue un rôle important dans la recherche sur la maladie de Parkinson . La maladie est caractérisée par la perte de neurones dopaminergiques nigraux, ce qui entraîne une altération de la signalisation de la dopamine striatale . La recherche a montré que la dopamine bloque l'activation de l'inflammasome NLRP3 microglial dans le modèle MPTP, un cadre hautement pertinent pour la maladie de Parkinson .
Neurobiologie du mouvement
Historiquement, des recherches révolutionnaires ont élevé le rôle de la dopamine d'un simple intermédiaire dans la synthèse de la norépinéphrine à un statut de neurotransmetteur à part entière, avec des rôles essentiels dans la neurobiologie du mouvement . Cela a conduit au développement de thérapies pour les troubles du mouvement .
Recherche sur les troubles mentaux
Le bromhydrate de dopamine est identifié comme un acteur clé dans la pathogenèse de plusieurs troubles mentaux, tels que la schizophrénie, la dépendance, le trouble bipolaire . Comprendre le rôle de la dopamine dans ces conditions a jeté les bases de traitements ciblés pour diverses affections neuropsychiatriques .
Recherche sur les cellules souches
La dopamine a des effets sur diverses cellules souches adultes (cellules souches neurales, cellules stromales mésenchymateuses, cellules souches hématopoïétiques et cellules souches cancéreuses) et leurs voies de signalisation . Cette compréhension peut contribuer au développement de traitements pour plusieurs troubles neurologiques et psychiatriques .
Mesure de la libération et de la recapture de la dopamine
Le bromhydrate de 3-hydroxytyramine est utilisé dans la préparation des normes de dopamine pour mesurer la libération et la recapture de la dopamine dans des tranches cérébrales striatales de souris modèles R6/1 HD par voltampérométrie cyclique à balayage rapide
Mécanisme D'action
Target of Action
Dopamine hydrobromide primarily targets dopamine receptors , which are a class of G protein-coupled receptors . These receptors are widely expressed in the body and function in both the peripheral and the central nervous systems . More specifically, dopamine binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .
Mode of Action
This compound exerts its effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This prolongs their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . It produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility .
Biochemical Pathways
This compound affects several biochemical pathways. It is a major transmitter in the extrapyramidal system of the brain, important in regulating movement . Dopamine receptors mediate its action, and dysfunctions of the dopaminergic system are related to a plethora of human diseases .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role as a neurotransmitter. It plays a crucial role in motor control, motivation, reward, cognitive function, and maternal and reproductive behaviors . Dysfunctions of the dopaminergic system, where this compound plays a key role, are related to a variety of human diseases .
Safety and Hazards
Dopamine hydrobromide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
The mapping of neurotoxicant actions at the neural circuitry level remains an under-explored territory of preclinical neurotoxicology . The future of dopamine hydrobromide lies in the enhanced discovery of high-value neuroactive therapeutics that target neural circuitry domains as their primary mechanism of action, thus enhancing their ultimate contribution toward the discovery of precision therapeutics .
Analyse Biochimique
Biochemical Properties
Dopamine hydrobromide interacts with various enzymes, proteins, and other biomolecules. It is a substrate for the dopamine transporter (DAT), which facilitates its reuptake from the extracellular space, terminating neurotransmission . It also interacts with dopamine receptors, which belong to the G-protein-coupled receptor superfamily . These interactions play a vital role in the regulation of dopamine signaling intensity .
Cellular Effects
This compound influences various types of cells and cellular processes. It plays a significant role in the regulation of cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to modulate synaptic transmission in the brain, affecting the function of neural circuits .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to dopamine receptors, triggering slow-acting effects that modulate synaptic transmission . It also interacts with the dopamine transporter, influencing the reuptake of dopamine .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown that the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it can induce Parkinson’s disease-like symptoms in animals when administered at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from the amino acid tyrosine in a two-step enzymatic process involving tyrosine hydroxylase and aromatic L-amino acid decarboxylase . It also interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the dopamine transporter . This transporter plays a crucial role in the clearance of dopamine from the extracellular space, thereby regulating dopaminergic neurotransmission .
Subcellular Localization
This compound is localized in various subcellular compartments. It has been shown to be present at both presynaptic and postsynaptic sites in multiple cell types . Its activity or function can be influenced by its subcellular localization, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
4-(2-aminoethyl)benzene-1,2-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.BrH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRSNYSOAPBTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214748 | |
| Record name | Dopamine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
645-31-8 | |
| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopamine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dopamine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-aminoethyl)pyrocatechol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dopamine Hydrobromide impact testicular function after torsion?
A1: this compound, a chemical sympathectomy agent, doesn't directly interact with testicular tissue. Instead, it works by depleting norepinephrine from sympathetic nerve endings. Research suggests that after unilateral testicular torsion, the sympathetic nervous system is activated, potentially leading to a reduction in blood flow to the contralateral (unaffected) testis. This reduction in blood flow can lead to damage and impaired spermatogenesis in the contralateral testis.
Q2: What are the limitations of using this compound in this context?
A: While the research [, ] highlights a potential protective role of this compound against contralateral testicular damage after torsion, it's crucial to acknowledge the limitations:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




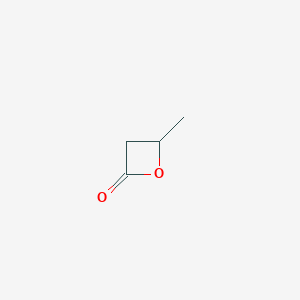





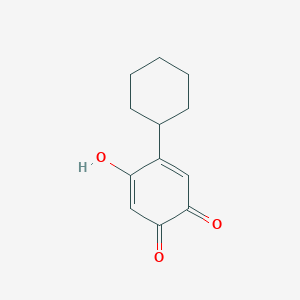


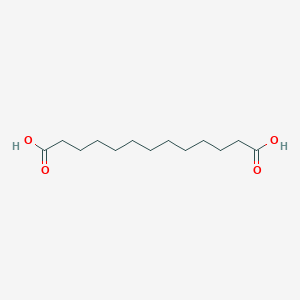
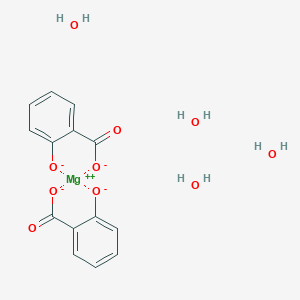

![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)